molecular formula C26H33Cl2FN7O6P B1628234 Barasertib dihydrochloride CAS No. 722543-50-2

Barasertib dihydrochloride

Cat. No.: B1628234
CAS No.: 722543-50-2
M. Wt: 660.5 g/mol
InChI Key: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
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Description

Barasertib dihydrochloride is a selective Aurora B kinase inhibitor that disrupts mitotic progression by targeting chromosomal passenger complexes, leading to apoptosis in rapidly dividing cells. Its clinical efficacy was demonstrated in a Phase II study (NCT00965316), where it achieved an objective complete response (CR) rate of 35.4% in patients with acute myeloid leukemia (AML), significantly outperforming low-dose cytarabine (LDAC; CR: 11.5%) . The compound is administered as a 7-day continuous intravenous infusion (1,200 mg per cycle) and exhibits a manageable safety profile, with stomatitis (71%) and febrile neutropenia (67%) as the most frequent adverse events (AEs) . Mechanistically, barasertib induces large irregular nuclei in treated cells, a phenotypic hallmark of Aurora B inhibition observed in principal component analysis (PCA) studies .

Preparation Methods

AZD 1152 (hydrochloride) is synthesized as a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor, specifically AZD 1152-hydroxyquinazoline pyrazol anilide (HQPA). The synthesis involves the following steps:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Prodrug Activation via Phosphatase-Mediated Cleavage

Barasertib dihydrochloride is enzymatically converted to its active metabolite, barasertib-hydroxyquinazoline pyrazol anilide (barasertib-HQPA), through dephosphorylation. This reaction occurs rapidly in plasma, facilitated by phosphatases .

Key Reaction:

Barasertib (prodrug)PhosphataseBarasertib-HQPA (active)+Phosphate group\text{Barasertib (prodrug)} \xrightarrow{\text{Phosphatase}} \text{Barasertib-HQPA (active)} + \text{Phosphate group}

Characteristics:

  • Selectivity : Barasertib-HQPA exhibits >3,800-fold selectivity for Aurora B kinase (IC50_{50} = 0.37 nM) over Aurora A (IC50_{50} = 1,369 nM) .

  • Conversion Rate : Complete conversion occurs within hours in physiological conditions .

Synthetic Phosphorylation Reaction

The synthesis of this compound involves phosphorylation of the precursor molecule, 2-{3-[(7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide, using di-tert-butyl diethylphosphoramidite under controlled conditions .

Reaction Conditions and Outcomes

ParameterDetails
Reagents Di-tert-butyl diethylphosphoramidite, hydrogen peroxide (30% w/w)
Solvent N,N-Dimethylacetamide
Temperature -20°C to -10°C (optimized at -15°C)
Reaction Time 4–16 hours
Yield 86–93%
Key Product Mono-tert-butyl phosphate ester intermediate

Post-Reaction Steps :

  • Oxidation with hydrogen peroxide to stabilize the phosphate group.

  • Hydrolysis under basic conditions (pH 5–6.5, NaOH) to remove protecting groups .

Analytical Confirmation :

  • 1^11H-NMR (DMSO-d6_66) : Peaks at δ 10.48 (s, 1H), 8.98 (s, 1H), 4.34 (t, 2H), 1.47 (s, 9H) .

  • MS : [M+H]+^+ = 644.2761 (intermediate), 588.2147 (deprotected form) .

Metabolic Degradation Pathways

Barasertib-HQPA undergoes hepatic metabolism via two primary routes :

  • Oxidation : Introduction of hydroxyl groups at multiple positions.

  • Cleavage of Fluoroaniline Moiety : Loss of the fluorophenyl group to form barasertib-HQPA desfluoroaniline.

Excretion Profile :

  • Feces : 51% of radioactivity recovered (unchanged drug + metabolites).

  • Urine : 27% recovered (hydroxylated metabolites) .

Key Metabolites :

  • Hydroxy-barasertib-HQPA (major oxidative product).

  • Desfluoroaniline derivative (minor pathway).

Stability Under Physiological Conditions

This compound remains stable in acidic environments (e.g., gastric pH) but degrades rapidly in alkaline conditions. Hydrolysis of the phosphate ester bond is pH-dependent, with optimal stability at pH 4–6 .

Comparative Reactivity in Clinical Formulations

ParameterThis compoundBarasertib-HQPA
Solubility >10 mg/mL in water (pH 3–4)<0.1 mg/mL in water
Plasma Half-Life 6–8 hours (prodrug)12–24 hours (active metabolite)
Protein Binding 85–90%92–95%

Scientific Research Applications

AZD 1152 (hydrochloride) has several scientific research applications:

Mechanism of Action

AZD 1152 (hydrochloride) exerts its effects by selectively inhibiting Aurora kinase B. The inhibition of Aurora kinase B disrupts spindle checkpoint functions and chromosome alignment, leading to the inhibition of cytokinesis and subsequent apoptosis of cancer cells. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Barasertib Dihydrochloride vs. LDAC (Cytarabine)

LDAC, a chemotherapeutic antimetabolite, is a standard therapy for AML. The comparative Phase II trial highlights key differences:

Parameter This compound LDAC
Objective CR Rate 35.4% 11.5%
Median Overall Survival Longer (exact data not reported) Shorter
Common AEs Stomatitis (71%), Febrile Neutropenia (67%) Stomatitis (15%), Febrile Neutropenia (19%)
Administration Route Intravenous (continuous) Subcutaneous (twice daily)

Barasertib’s superior efficacy is attributed to its targeted mechanism, whereas LDAC’s non-specific DNA incorporation leads to broader cytotoxicity and lower response rates .

Barasertib vs. Other Aurora Kinase Inhibitors

Volasertib Trihydrochloride

Volasertib, another Aurora kinase inhibitor, shares structural similarities but differs in formulation (trihydrochloride vs. dihydrochloride) and target specificity. While barasertib primarily inhibits Aurora B, volasertib shows activity against both Aurora A and B.

Elimusertib (Hydrochloride)

Elimusertib, an ATR kinase inhibitor, targets DNA damage repair pathways rather than mitotic kinases. Its use in preclinical models of hematologic malignancies highlights a distinct mechanism compared to barasertib’s mitotic disruption .

Mechanistic Specificity vs. Polypharmacological Agents

Barasertib’s phenotypic effects (e.g., nuclear irregularities) are distinct from compounds like cycloheximide (protein synthesis inhibitor) or H-7 dihydrochloride (broad kinase inhibitor), which exhibit polypharmacology. PCA studies show that barasertib’s phenotypic "direction" in morphological space is unique, underscoring its target-specific action .

Structural and Pharmacokinetic Comparisons

Compound Molecular Target Key Structural Features
This compound Aurora B kinase Dihydrochloride salt; optimized for solubility
Volasertib Trihydrochloride Aurora A/B kinases Trihydrochloride salt; cyclopropylmethyl-piperazine
Miransertib Hydrochloride AKT kinase Chlorinated aromatic backbone; distinct kinase hinge

Barasertib’s dihydrochloride formulation enhances aqueous solubility, critical for intravenous delivery, whereas trihydrochloride salts (e.g., volasertib) may offer alternative pharmacokinetic profiles .

Biological Activity

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a potent and selective inhibitor of Aurora B kinase, which plays a critical role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of Barasertib, including its mechanism of action, efficacy in clinical studies, safety profile, and potential applications in cancer therapy.

Barasertib functions primarily by inhibiting Aurora B kinase, leading to disruption of mitotic processes. This inhibition results in:

  • Induction of Apoptosis : Barasertib triggers apoptotic cell death in cancer cells by causing mitotic errors and subsequent cellular stress responses. Studies have shown that it increases the expression of pro-apoptotic markers such as Caspase 3 while decreasing survival-associated proteins like Cyclin B1 and Cyclin D1 .
  • Cell Cycle Arrest : The compound causes cells to accumulate in the G2/M phase, preventing proper chromosome segregation during mitosis, which ultimately leads to cell death .

Clinical Efficacy

Barasertib has been evaluated in several clinical trials, particularly for its effectiveness against acute myeloid leukemia (AML) and other malignancies.

Key Clinical Findings

  • Phase II Study Results :
    • In a randomized Phase II study comparing Barasertib to low-dose cytosine arabinoside (LDAC) in elderly patients with AML, Barasertib demonstrated a significant improvement in the objective complete response rate (OCRR) of 35.4% compared to 11.5% for LDAC (P < 0.05) .
    • The median overall survival (OS) was reported as 8.2 months for Barasertib-treated patients versus 4.5 months for those receiving LDAC, although this difference was not statistically significant (HR=0.88; P=0.663) .
  • Safety Profile :
    • Common adverse events associated with Barasertib included stomatitis (71%) and febrile neutropenia (67%), indicating a more toxic but manageable safety profile compared to LDAC .
    • The maximum tolerated dose (MTD) was established at 1200 mg for continuous intravenous infusion over seven days .

Case Studies

Several case studies have highlighted the efficacy of Barasertib in specific patient populations:

  • Case Study 1 : A patient with relapsed AML achieved a complete response after treatment with Barasertib as part of a combination therapy regimen with LDAC. This case underscored the potential for Barasertib to enhance treatment outcomes even in challenging cases .
  • Case Study 2 : In patients with advanced solid tumors, Barasertib administration resulted in partial responses, suggesting its utility beyond hematological malignancies .

Comparative Efficacy Table

TreatmentOCRR (%)Median OS (months)Common AEs (%)
Barasertib35.48.2Stomatitis (71), Febrile Neutropenia (67)
Low-Dose Cytarabine11.54.5Stomatitis (15), Febrile Neutropenia (19)

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for assessing Barasertib dihydrochloride’s inhibitory activity in preclinical models?

  • Methodological Answer: Use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) to quantify Aurora B kinase inhibition, a primary target of Barasertib. Validate results with flow cytometry to monitor mitotic arrest (e.g., histone H3 phosphorylation at Ser10) in cancer cell lines like HCT-116 or HeLa. Include dose-response curves (IC₅₀ values) and compare with positive controls (e.g., ZM447439) .

Q. How should researchers design dose-escalation studies for this compound in xenograft models?

  • Methodological Answer: Follow OECD Guideline 453 for in vivo toxicity studies. Use athymic nude mice implanted with patient-derived xenografts (PDX). Administer Barasertib intravenously at 10–100 mg/kg, monitoring tumor volume (caliper measurements) and body weight twice weekly. Include a vehicle control and validate pharmacodynamic effects via immunohistochemistry (e.g., Ki-67 reduction) .

Q. What are the critical parameters for ensuring this compound stability in cell culture media?

  • Methodological Answer: Perform stability tests using HPLC-UV (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Store stock solutions in DMSO at −80°C (avoid freeze-thaw cycles >3×). Test bioactivity after 24-hour incubation in RPMI-1640 at 37°C to confirm compound integrity .

Advanced Research Questions

Q. How can contradictory data on Barasertib’s efficacy in TP53-mutant vs. wild-type cancers be resolved?

  • Methodological Answer: Conduct stratified analyses using isogenic cell lines (e.g., HCT-116 TP53+/+ vs. TP53−/−). Perform RNA-seq to identify differential expression of apoptosis-related genes (e.g., BAX, PUMA). Validate via CRISPR-Cas9 knockout models and correlate findings with clinical trial data (NCT identifiers) .

Q. What statistical approaches are recommended for analyzing Barasertib’s synergistic effects with PARP inhibitors?

  • Methodological Answer: Use the Chou-Talalay combination index (CI) method. Treat cells with Barasertib and olaparib at fixed ratios (e.g., 1:1, 1:2). Calculate CI values using CompuSyn software and validate synergy via clonogenic assays. Address confounding factors (e.g., cell cycle synchronization) using FUCCI reporters .

Q. How should researchers address variability in Barasertib’s pharmacokinetic (PK) profiles across species?

  • Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to extrapolate rodent data to humans. Measure plasma concentrations via LC-MS/MS and adjust for species-specific cytochrome P450 (CYP3A4) activity. Cross-validate with allometric scaling .

Q. Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in Barasertib’s biomarker studies (e.g., phospho-Aurora B levels)?

  • Methodological Answer: Standardize sample collection times (post-treatment 24–48 hours) and use validated antibodies (e.g., Cell Signaling Technology #3094). Include internal controls (e.g., β-actin) and share raw Western blot images via repositories like Figshare. Adhere to MIACARM guidelines for metadata reporting .
    科学指南针-看不懂数据图不会描述实验结果,你一定需要它!
    00:17

Q. How can conflicting results from Barasertib’s in vitro vs. in vivo efficacy be reconciled?

  • Methodological Answer: Evaluate tumor microenvironment (TME) factors using 3D spheroid co-cultures (e.g., cancer-associated fibroblasts). Perform multiplex cytokine profiling (Luminex) to identify TME-driven resistance mechanisms. Compare with single-cell RNA-seq data from PDX models .

Q. Experimental Design and Ethics

Q. What ethical considerations apply to Barasertib studies using patient-derived organoids?

  • Methodological Answer: Obtain informed consent under IRB-approved protocols (e.g., Declaration of Helsinki). Anonymize patient data using unique identifiers and restrict access to biobank repositories. Publish negative results to avoid publication bias .

Q. How to optimize Barasertib dosing schedules to minimize hematologic toxicity in early-phase trials?

  • Methodological Answer: Implement adaptive trial designs (e.g., Bayesian continual reassessment). Monitor neutrophil counts weekly and adjust doses using toxicity probability intervals (TPIs). Correlate toxicity with PK data (AUC₀–₂₄) to establish safe thresholds .

Properties

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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